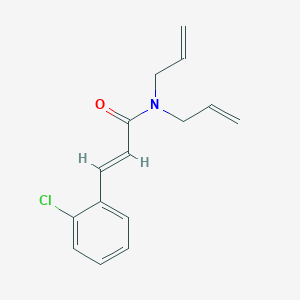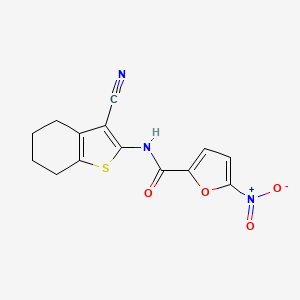
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (PBD) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and materials science. PBD is a derivative of oxadiazole, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has a unique molecular structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is related to its ability to disrupt microtubule dynamics. Microtubules are essential for cell division, and disruption of microtubule dynamics can lead to cell death. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole binds to the colchicine-binding site on tubulin, which is a protein that forms microtubules. This binding leads to the destabilization of microtubules, ultimately leading to cell death.
Biochemical and Physiological Effects
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. Biochemically, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to disrupt microtubule dynamics, which can lead to cell death. Physiologically, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have potential applications in the field of neuroscience for detecting amyloid beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its unique molecular structure, which makes it a promising candidate for various research applications. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have potential applications in the fields of medicine and materials science. However, one limitation of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its complex synthesis process, which can make it difficult to obtain high yields and purity. Additionally, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole may have potential toxicity concerns, which need to be carefully evaluated before its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In the field of medicine, further studies are needed to investigate the potential anticancer properties of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its use as a fluorescent probe for detecting amyloid beta peptides. In the field of materials science, further studies are needed to investigate the use of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in OLEDs and polymer solar cells. Additionally, further studies are needed to evaluate the potential toxicity concerns associated with 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and to develop safer synthesis methods.
Synthesemethoden
The synthesis of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-aminobiphenyl and 3-methylbenzohydrazide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the final 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole compound. The synthesis of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In the field of medicine, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its anticancer properties. Studies have shown that 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by disrupting microtubule dynamics, which are essential for cell division. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptides, which are associated with Alzheimer's disease.
In the field of materials science, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its use in organic light-emitting diodes (OLEDs). 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits excellent electron transport properties, making it a promising candidate for use in OLEDs. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been investigated for its use in polymer solar cells, where it can act as a hole-transporting material.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-8-7-11-17(14-15)20-22-21(24-23-20)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNXPVTEIMVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)


![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5834399.png)

![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)

![N-benzyl-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5834438.png)
![4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5834446.png)


![3-[1-allyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5834464.png)
![1-[2-(1-naphthyloxy)ethyl]piperidine](/img/structure/B5834469.png)